4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-9(2)6-8-5(3-7)4-10-6;;/h4H,3,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFKOWUROCUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CS1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677601 | |
| Record name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023818-77-0, 1211487-08-9 | |
| Record name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are reacted with the thiazole intermediate.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the aminomethyl-thiazole derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Modified thiazole derivatives.
Substitution Products: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C7H15Cl2N3S
- Molecular Weight: 244.19 g/mol
- CAS Number: 1158234-43-5
The compound features a thiazole ring, which is known for its biological activity, making it a suitable candidate for various pharmaceutical applications.
Anticancer Activity
Several studies have highlighted the potential of thiazole derivatives, including 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride, as anticancer agents.
- Case Study: A study synthesized novel thiazole-integrated compounds and evaluated their cytotoxicity against various cancer cell lines. Compounds derived from thiazoles exhibited significant antiproliferative activity, with some showing IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 |
| Compound 20 | U251 (glioblastoma) | Not specified |
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. The structural features of these compounds contribute to their effectiveness against various pathogens.
- Case Study: Research indicated that thiazole derivatives demonstrated substantial antibacterial activity against Gram-positive bacteria and antifungal activity against species like Candida albicans. The presence of halogen substituents was found to enhance these properties .
| Compound | Pathogen | Activity |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | Significant inhibition |
| Compound B | Candida albicans | MIC = 32–42 µg/mL |
Neuroprotective Effects
Recent investigations have explored the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases.
- Case Study: A study evaluated a series of 2-aminothiazole-based compounds for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Among the tested compounds, one showed an AChE IC50 value of 0.5 μM, indicating strong inhibitory activity .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound 3e | 0.5 | 14.7 |
| Compound 9e | 3.13 | 0.9 |
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The aminomethyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with amine functionalities are widely studied for their pharmacological properties. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and biological relevance.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Position and Bioactivity The 4-aminomethyl group in the target compound (1158234-43-5) facilitates hydrogen bonding with biological targets, a feature absent in the 4-chloromethyl analog (33188-18-0) . Positional isomerism (e.g., 4-chloro vs. 5-aminomethyl in 1955522-81-2) alters electron distribution, affecting reactivity and binding to enzymes like cytochrome P450 .
Salt Form and Solubility Dihydrochloride salts (e.g., 1158234-43-5, 1955522-81-2) exhibit superior aqueous solubility compared to non-salt analogs (e.g., 33188-18-0), making them more suitable for intravenous formulations .
Heterocyclic Modifications
- Fusion with pyrazole (28469-09-2) introduces planar aromaticity, enhancing interactions with hydrophobic enzyme pockets, whereas ethylamine side chains (1279219-48-5) improve membrane permeability .
Synthetic Accessibility
- The target compound can be synthesized via reductive amination of thiazole precursors using NaBH₄, a method shared with other thiazole amines . In contrast, chlorinated analogs (33188-18-0) require electrophilic substitution, which may introduce impurities .
Research Tools and Validation
Biological Activity
4-(Aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₆H₁₃Cl₂N₃S
- Molecular Weight : 230.16 g/mol
- CAS Number : 1023818-77-0
- MDL Number : MFCD13857414
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities. A review highlighted that derivatives of 1,3,4-thiadiazole, which share structural similarities with our compound, demonstrate promising antimicrobial effects against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 32 | |
| Compound B | Antifungal | Candida albicans | 24 | |
| Compound C | Antibacterial | Escherichia coli | 40 |
Anticancer Activity
Recent studies have shown that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine have demonstrated cytotoxic effects on various cancer cell lines.
Case Study: Antitumor Efficacy
In a study by Finiuk et al., new thiazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The most active compound displayed moderate activity against colon and melanoma cancer cells with IC50 values indicating effective inhibition.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Melanoma | 15 | |
| Compound E | Colon Cancer | 20 | |
| Compound F | Breast Cancer | 18 |
Pharmacological Properties
The compound also shows potential in other therapeutic areas such as anticonvulsant and anti-inflammatory activities. Thiazoles have been reported to possess anticonvulsant properties in various models.
Table 3: Pharmacological Activities of Thiazole Derivatives
| Activity Type | Example Compound | Effectiveness | Reference |
|---|---|---|---|
| Anticonvulsant | Compound G | High | |
| Anti-inflammatory | Compound H | Moderate |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly enhance their pharmacological profiles.
Key Findings in SAR Studies:
- Substituent Effects : The introduction of halogen groups on the phenyl ring enhances antibacterial activity.
- Chain Length Variations : Aliphatic chains improve antitumor activity compared to shorter chains.
- Functional Group Influence : The presence of specific functional groups (e.g., amino or sulfonyl) can increase potency against cancer cell lines.
Q & A
Q. What are the established methods for synthesizing 4-(aminomethyl)-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Reacting a thiazole precursor (e.g., 5-chlorothiazol-2-amine) with a dimethylamine-containing reagent under reflux in pyridine or ethanol .
- Step 2 : Introducing the aminomethyl group via nucleophilic substitution or Mannich reactions, often requiring anhydrous conditions and inert atmospheres to prevent oxidation .
- Step 3 : Salt formation with HCl to yield the dihydrochloride form, followed by recrystallization from methanol or ethanol for purification .
Key Parameters : Temperature (70–90°C), solvent choice (pyridine, ethanol), and reaction time (12–24 hours) significantly impact yields (reported 60–85%) .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with peaks for the thiazole ring (δ 6.5–7.5 ppm) and dimethylamine protons (δ 2.8–3.2 ppm) .
- Infrared Spectroscopy (IR) : Bands at 3300–3500 cm (N-H stretch) and 1600–1650 cm (C=N/C-S) validate functional groups .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding patterns (e.g., N-H⋯Cl interactions in the dihydrochloride salt) .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 200–220) and fragmentation patterns confirm molecular weight and stability .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (water, DMSO) due to ionic dihydrochloride salt formation. Poor solubility in non-polar solvents (e.g., hexane) .
- Stability : Degrades at pH > 7.0 via hydrolysis of the thiazole ring. Stability studies using HPLC at 25°C show >90% purity retention for 6 months at pH 3–5 .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data during formulation for biological assays?
- Methodological Answer : Discrepancies often arise from salt dissociation kinetics. Strategies include:
- pH Adjustment : Buffers (e.g., citrate, pH 4.0) stabilize the dihydrochloride form, preventing free-base precipitation .
- Co-Solvent Systems : Use ethanol-water (1:1 v/v) or PEG-400 to enhance solubility without altering ionic strength .
- Dynamic Light Scattering (DLS) : Monitors particle size distribution to detect aggregation during solubility trials .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets (e.g., PFOR enzyme) using software like AutoDock, focusing on thiazole-amide interactions .
- Enzyme Kinetics : Measure values via Lineweaver-Burk plots under varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
Q. How can reaction yields be optimized when synthesizing derivatives with modified thiazole substituents?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hours to 2–4 hours) and improves yields (by 15–20%) for alkylation or acylation reactions .
- Catalyst Screening : Pd/C or CuI enhances coupling reactions with aryl halides, achieving >80% yields in Suzuki-Miyaura reactions .
- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline FTIR to track intermediate formation and adjust conditions dynamically .
Q. What computational methods are reliable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%), blood-brain barrier permeability (low), and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess target retention in physiological conditions .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data to prioritize derivatives .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across cell-based assays?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and normalize data to housekeeping genes (e.g., GAPDH) .
- Redox Interference Testing : Add antioxidants (e.g., ascorbic acid) to rule out thiol-mediated false positives in thiazole-containing compounds .
- Dose-Response Curves : Calculate EC values across 8–10 concentrations to distinguish true activity from assay noise .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 210–215°C (decomposes) | |
| LogP (Predicted) | 1.8 ± 0.3 (SwissADME) | |
| Solubility in Water (25°C) | 45 mg/mL | |
| IC (PFOR Enzyme) | 12.3 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
